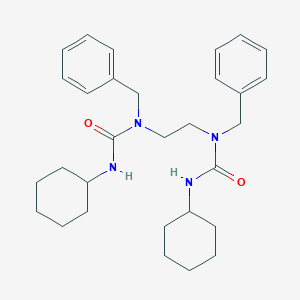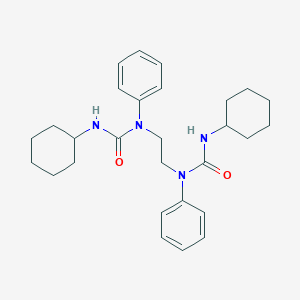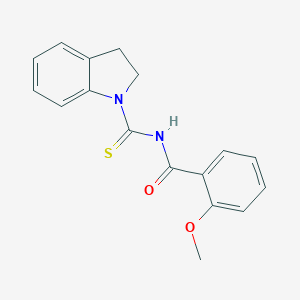![molecular formula C17H15F4N3OS B319672 2-{[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE](/img/structure/B319672.png)
2-{[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely used in medicinal chemistry due to their biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step might involve a nucleophilic aromatic substitution reaction.
Attachment of the pyrrolidin-1-ylethylthio group: This can be done through a thiol-ene reaction or similar coupling reactions.
Addition of the trifluoromethyl group: This step might involve the use of trifluoromethylating agents under specific conditions.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions might target the pyrimidine ring or the carbonyl group in the pyrrolidinone moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Reduced pyrimidine derivatives.
Substitution products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrimidine derivatives.
Medicine: Potential use as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-{[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways. The fluorophenyl and trifluoromethyl groups might enhance its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Chlorophenyl)-2-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-6-(trifluoromethyl)pyrimidine
- 4-(4-Methylphenyl)-2-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-6-(trifluoromethyl)pyrimidine
Comparison
Compared to its analogs, 2-{[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE might exhibit unique properties due to the presence of the fluorine atom, which can influence its electronic properties and biological activity. The trifluoromethyl group also contributes to its lipophilicity and metabolic stability.
Propiedades
Fórmula molecular |
C17H15F4N3OS |
|---|---|
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
2-[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C17H15F4N3OS/c18-12-5-3-11(4-6-12)13-9-14(17(19,20)21)23-16(22-13)26-10-15(25)24-7-1-2-8-24/h3-6,9H,1-2,7-8,10H2 |
Clave InChI |
AUVDDETZXWKXII-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F |
SMILES canónico |
C1CCN(C1)C(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-methoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B319593.png)
![N-{4-[(ethylanilino)sulfonyl]phenyl}-2-methoxybenzamide](/img/structure/B319594.png)
![N-[4-(dimethylsulfamoyl)phenyl]-2-methoxybenzamide](/img/structure/B319597.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-methoxybenzamide](/img/structure/B319598.png)
![N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}-2-methoxybenzamide](/img/structure/B319599.png)
![N-[4-(diethylsulfamoyl)phenyl]-2-methoxybenzamide](/img/structure/B319600.png)
![N-ethyl-4-({[(2-methoxybenzoyl)amino]carbothioyl}amino)-N-phenylbenzenesulfonamide](/img/structure/B319604.png)
![N-[ethyl(phenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B319605.png)
![N-cyclohexyl-4-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B319606.png)

![N,N'-1,3-propanediylbis[2-(2,4-dimethylphenoxy)acetamide]](/img/structure/B319609.png)
![N,N'-1,3-propanediylbis[2-(4-isopropylphenoxy)acetamide]](/img/structure/B319610.png)
